molecular formula C8H10BrFN2O2S B5717962 N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide

N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide

Cat. No. B5717962
M. Wt: 297.15 g/mol
InChI Key: DPFVDIWHKCKJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide, also known as BDF, is a sulfamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. BDF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 290.21 g/mol.

Mechanism of Action

The mechanism of action of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide is not well understood. However, it is believed that N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide acts as a sulfonamide analog and inhibits the activity of enzymes that require sulfonamide groups for their activity. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has been shown to have a range of biochemical and physiological effects. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has also been shown to have antibacterial and antifungal activity against various pathogens.

Advantages and Limitations for Lab Experiments

N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide is a stable compound that can be easily synthesized and purified. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide is also soluble in organic solvents, making it easy to handle in the lab. However, N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has some limitations for lab experiments. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide is not water-soluble, which limits its use in aqueous systems. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide is also a relatively expensive compound, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide in scientific research. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has potential applications in the development of new antitumor agents, antibacterial agents, and antifungal agents. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide could also be used as a tool for the study of carbonic anhydrase and other enzymes that require sulfonamide groups for their activity. Further research is needed to fully understand the mechanism of action of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide involves the reaction of 4-bromo-2-fluoroaniline with dimethylsulfamide in the presence of a base such as potassium carbonate. The reaction yields N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide as a white crystalline solid with a yield of approximately 70%. The purity of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide can be improved through recrystallization or column chromatography.

Scientific Research Applications

N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has been widely used in scientific research as a reagent for the synthesis of various compounds. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide is an important intermediate in the synthesis of sulfonamides, sulfamides, and sulfamates. N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has also been used in the synthesis of biologically active compounds such as antitumor agents, antibacterial agents, and antifungal agents.

properties

IUPAC Name

4-bromo-1-(dimethylsulfamoylamino)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrFN2O2S/c1-12(2)15(13,14)11-8-4-3-6(9)5-7(8)10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFVDIWHKCKJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide

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